![molecular formula C14H15N3O4S B2828631 4-acetyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1021219-32-8](/img/structure/B2828631.png)
4-acetyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, commonly known as OPB-9195, is a sulfonamide-based compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is known for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the treatment of various diseases.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research conducted by Sarvaiya, Gulati, and Patel (2019) delved into the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, demonstrating their antimicrobial prowess against various bacteria and fungi. This investigation illuminates the compound's potential as a backbone for developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Carbonic Anhydrase Inhibitory Effects
A study by Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides and explored their inhibitory effects on human carbonic anhydrase I and II. This research highlights the potential therapeutic applications of these compounds in treating conditions related to dysregulated carbonic anhydrase activity (Gul et al., 2016).
Anti-Inflammatory, Analgesic, and Anticancer Properties
Küçükgüzel et al. (2013) synthesized novel derivatives of celecoxib, exhibiting significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This study provides a foundation for further exploration into the development of multifunctional therapeutic agents (Küçükgüzel et al., 2013).
Enzyme Inhibition and Molecular Docking Studies
Research by Fahim and Shalaby (2019) focused on the synthesis and evaluation of novel benzenesulfonamide derivatives for their antitumor activity and interaction with enzymes. This work underscores the utility of these compounds in the development of cancer therapeutics and their potential mechanism of action (Fahim & Shalaby, 2019).
Antioxidant and Enzyme Inhibitory Profile
Lolak et al. (2020) synthesized benzenesulfonamides incorporating 1,3,5-triazine motifs and assessed their antioxidant and enzyme inhibitory activities. This research highlights the compound's versatility in addressing oxidative stress and enzyme-related disorders (Lolak et al., 2020).
Propriétés
IUPAC Name |
4-acetyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-11(18)12-4-6-13(7-5-12)22(20,21)16-9-10-17-14(19)3-2-8-15-17/h2-8,16H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVIGGCCWAWLIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.